N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
This compound features a complex tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) with a sulfanylacetamide side chain.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-9-10-22(19(4)12-16)29-24(32)15-35-28-30-25-21-7-5-6-8-23(21)34-26(25)27(33)31(28)20-13-17(2)11-18(3)14-20/h5-14H,15H2,1-4H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQSLSDZBIFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)OC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenyl groups and the sulfanylacetamide moiety. Common reagents and conditions include:
Formation of Benzofuro[3,2-d]pyrimidine Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Dimethylphenyl Groups: This can be achieved through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of Sulfanylacetamide Moiety: This step may involve nucleophilic substitution reactions using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
*logP values are estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Lipophilicity : The target compound’s dimethylphenyl groups increase logP compared to methoxy-substituted analogues (e.g., 923157-68-0), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Sulfur Motifs : The sulfanyl group in the target compound may engage in hydrogen bonding or disulfide exchange, unlike the tetrazolyl group in 379710-29-9, which could favor π-π stacking .
Bioactivity Inferences from Analogues
While direct bioactivity data for the target compound are unavailable, analogues provide clues:
- Antimicrobial Potential: Marine-derived tricyclic compounds (e.g., salternamides) often exhibit antimicrobial properties . The sulfanyl group in the target compound may enhance thiol-mediated interactions with microbial enzymes.
- CNS Activity : Acetamide derivatives with lipophilic substituents (e.g., 664318-53-0) are explored for neuropharmacological applications due to blood-brain barrier penetration .
- Enzyme Inhibition : Tetrazolyl and chlorophenyl substituents (e.g., 379710-29-9) are associated with kinase inhibition, suggesting the target compound’s dimethylphenyl groups might modulate selectivity .
Computational and Experimental Comparison Methods
- Graph-Based Similarity: The target compound’s tricyclic core aligns with graph-theoretical methods for structural comparison, emphasizing node (atom) and edge (bond) similarities over bit-vector approaches .
- Lumping Strategy : Grouping with analogues (e.g., CAS 923157-68-0) under a "tricyclic acetamide" surrogate could streamline reactivity and toxicity predictions .
- Hit Dexter 2.0 : This tool could predict the target compound’s risk of promiscuous binding, though validation requires experimental data .
Biological Activity
N-(2,4-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of various intermediates. The specific synthetic pathway for this compound may involve the reaction of substituted phenyl groups with diazatricyclo derivatives under controlled conditions to yield the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds structurally related to this compound:
- Antibacterial Effects : Research indicates that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives containing thiazolidinone rings showed comparable efficacy to standard antibiotics like norfloxacin and chloramphenicol .
- Antifungal Properties : In addition to antibacterial activity, some derivatives have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some derivatives can disrupt cellular membranes leading to cell death.
Case Studies
Case Study 1: Antibacterial Evaluation
A study synthesized various thiazolidinone derivatives and evaluated their antibacterial activity using a two-fold serial dilution method against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Antifungal Testing
Another investigation focused on antifungal activities where compounds were tested against Aspergillus species and Candida. The results showed that some derivatives had potent antifungal effects that could potentially be utilized in clinical settings .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
